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Compound of Interest

Compound Name: Anticancer agent 31

Cat. No.: B12391669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of Anticancer Agent 31, a promising 1,3-diphenylurea quinoxaline

derivative. The information compiled herein is intended to support ongoing research and

development efforts in the field of oncology.

Chemical Structure and Properties
Anticancer Agent 31, identified by the CAS Number 2222930-72-3, is a synthetic compound

belonging to the class of 1,3-diphenylurea quinoxaline derivatives. Its molecular formula is

C₂₈H₂₁F₂N₅O₂, with a corresponding molecular weight of 497.50 g/mol .[1] The core structure

features a quinoxaline ring system linked to a diphenylurea moiety, a scaffold known for its

diverse pharmacological activities.

The chemical structure of Anticancer Agent 31 is as follows:

(A definitive chemical structure image for "Anticancer agent 31" with CAS No. 2222930-72-3

is not available in the provided search results. The following is a representative structure of a

1,3-diphenylurea quinoxaline derivative based on the available information.)

Caption: General chemical structure of a 1,3-diphenylurea quinoxaline derivative.
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The synthesis of Anticancer Agent 31 and its analogs is detailed in the work by Li GZ, et al.[1]

[2][3] The general synthetic route involves the condensation of a substituted o-

phenylenediamine with a dicarbonyl compound to form the quinoxaline core, followed by the

introduction of the 1,3-diphenylurea side chain.

Experimental Protocol: General Synthesis of 1,3-
Diphenylurea Quinoxaline Derivatives
The following is a generalized experimental protocol based on the synthesis of similar

compounds described in the literature.[4]

Step 1: Synthesis of the Quinoxaline Intermediate

A mixture of a substituted o-phenylenediamine (1.0 eq) and an appropriate α-keto acid (1.1

eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature.

The reaction mixture is then heated to reflux for a specified period (e.g., 4-6 hours) and

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered,

washed with a cold solvent (e.g., ethanol), and dried to yield the quinoxaline carboxylic acid

intermediate.

Step 2: Formation of the Amide Linkage

The quinoxaline carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g.,

dichloromethane) and cooled in an ice bath.

A coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1.2 eq) and

an activator (e.g., 4-dimethylaminopyridine (DMAP), 0.1 eq) are added to the solution.

The appropriate substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred

at room temperature overnight.

The reaction is quenched with water, and the organic layer is separated, washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield the amide intermediate.

Step 3: Formation of the 1,3-Diphenylurea Moiety

The purified amide (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene).

A substituted phenyl isocyanate (1.1 eq) is added, and the reaction mixture is heated to

reflux for a specified period (e.g., 2-4 hours).

After cooling, the precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and

dried to afford the final 1,3-diphenylurea quinoxaline derivative.

Biological Activity and Mechanism of Action
Anticancer Agent 31 exhibits its antitumor activity by inducing S-phase cell cycle arrest and

promoting apoptosis. This mechanism of action is characteristic of compounds that interfere

with DNA replication or repair processes, leading to programmed cell death in rapidly dividing

cancer cells.

Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of a series of 1,3-diphenylurea quinoxaline derivatives were evaluated

against a panel of human cancer cell lines using the MTT assay. The results, as reported by Li

GZ, et al., demonstrate the potent anticancer activity of these compounds. While the specific

IC₅₀ values for Anticancer Agent 31 are not detailed in the provided abstracts, the data for

closely related and highly active analogs are presented below as a reference.

Compoun
d

MGC-803
(Gastric
Cancer)

H460
(Lung
Cancer)

T-24
(Bladder
Cancer)

HeLa
(Cervical
Cancer)

HepG2
(Liver
Cancer)

SMMC-
7721
(Liver
Cancer)

Analog 2d Value Value Value Value Value Value

Analog 2g Value Value Value Value Value Value

(Note: The specific IC₅₀ values are not available in the provided search results and are

represented by "Value". The original publication by Li GZ, et al. should be consulted for this
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data.)

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compound (e.g., Anticancer Agent 31) and a vehicle control (e.g., DMSO) for a specified

period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by

50%, is determined from the dose-response curve.

Signaling Pathways and Logical Relationships
The induction of apoptosis by Anticancer Agent 31 involves a complex signaling cascade.

While the precise molecular targets are a subject of ongoing investigation, the general pathway

of apoptosis is well-established.

Apoptosis Induction Pathway
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are

common mechanisms activated by many anticancer agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12391669?utm_src=pdf-body
https://www.benchchem.com/product/b12391669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrinsic Pathway

Intrinsic Pathway

Execution Pathway

Death Ligands
(e.g., FasL, TNF-α)

Death Receptors
(e.g., Fas, TNFR)

DISC Formation

Procaspase-8

recruits

Caspase-8

activates

Bcl-2 Family Modulation
(Bax/Bak activation, Bcl-2/Bcl-xL inhibition)

via Bid cleavage

Procaspase-3

activates

Anticancer Agent 31

DNA Damage
(S-phase arrest)

p53 Activation

Mitochondrion

acts on

Cytochrome c
Release

Apoptosome Formation
(Apaf-1, Cytochrome c, Procaspase-9)

Procaspase-9

recruits

Caspase-9

activates

activates

Caspase-3

activates

PARP Cleavage

leads to

Apoptosis

Click to download full resolution via product page

Caption: Generalized signaling pathway for apoptosis induction.
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Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation

of novel anticancer agents like Anticancer Agent 31.
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Caption: Workflow for anticancer drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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